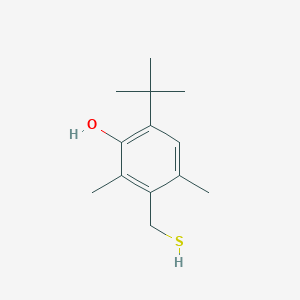
6-tert-Butyl-2,4-dimethyl-3-(sulfanylmethyl)phenol
Cat. No. B8599284
M. Wt: 224.36 g/mol
InChI Key: GKWXYJOHDFZVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04163008
Procedure details


This material was synthesized according to the procedure of Song (Song, J. U.S. Pat. No. 3,810,929) using 2,4-dimethyl-3-chloromethyl-6-t-butylphenol (160.8 g, 0.71 m), triethylamine (80 g), tetrahydrofuran (200 ml) and excess hydrogen sulfide. This afforded upon work-up a slightly yellow odorous oil.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH2:8]Cl)=[C:6]([CH3:10])[CH:5]=[C:4]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:3]=1[OH:15].C(N(CC)CC)C.[SH2:23]>O1CCCC1>[CH3:1][C:2]1[C:7]([CH2:8][SH:23])=[C:6]([CH3:10])[CH:5]=[C:4]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:3]=1[OH:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
160.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC(=C1CCl)C)C(C)(C)C)O
|
Step Two
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This material was synthesized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This afforded upon work-up a slightly yellow odorous oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C(=CC(=C1CS)C)C(C)(C)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
